molecular formula C14H15N3OS B2503373 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 380478-29-5

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2503373
CAS No.: 380478-29-5
M. Wt: 273.35
InChI Key: JVLNSNWFBDELBU-UHFFFAOYSA-N
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Description

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes : New synthetic methodologies have been developed for the class of compounds that include 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, showcasing heterocyclization techniques involving aromatic aldehydes. These methods have allowed for the isolation of unoxidized intermediates, such as 2-aryl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones, under specific conditions (Davoodnia et al., 2009).

  • Complex Formation with Metal Ions : The compound's analogs have been studied for their ability to form complexes with metal ions such as Cu(II), Cd(II), and Mn(II). These studies reveal insights into the bonding nature of the pyrimidine bases with metal ions, where the carbonyl group plays a critical role in the interaction (Dixon & Wells, 1986).

Applications in Material Science

  • Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, attributed to their twisted geometries and variable molecular conformations. These properties have been leveraged for the development of colorimetric pH sensors and logic gates, highlighting the compound's potential in sensor technology and material science (Yan et al., 2017).

Potential Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Effects : Certain derivatives of pyrimidin-2-amine, closely related to the target compound, have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of such compounds in developing new antifungal agents, although not directly related to 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (Jafar et al., 2017).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .

Cellular Effects

The effects of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one on cells are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . This compound may also affect its localization or accumulation within cells .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within cells, potentially affecting its activity or function .

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNSNWFBDELBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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